

Application Notes and Protocols for Ac-Leu-Arg-AMC

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Compound of Interest

Compound Name: Ac-Leu-Arg-AMC

Cat. No.: B612774

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Introduction

Ac-Leu-Arg-AMC (Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate used to measure the activity of certain proteases. Cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (AMC) group by a protease releases the highly fluorescent AMC moiety. The rate of AMC release, measured fluorometrically, is proportional to the enzyme's activity. This substrate is particularly useful for studying proteases that exhibit trypsin-like activity, cleaving after basic amino acid residues such as arginine. Prime candidates for cleavage of this substrate include the proteasome and various cathepsins.

This document provides detailed application notes and protocols for utilizing **Ac-Leu-Arg-AMC** in enzymatic assays, focusing on buffer composition, pH optima, and methodologies for studying relevant signaling pathways.

Data Presentation

Fluorometric Properties of AMC

Parameter	Value	Reference
Excitation Wavelength (nm)	360 - 380	[1]
Emission Wavelength (nm)	440 - 460	[1]

Recommended Assay Conditions for Proteases Cleaving Ac-Leu-Arg-AMC and Similar Substrates

Parameter	Proteasome (Trypsin-Like Activity)	Cathepsins (e.g., Cathepsin B, L)
pH	7.5 - 8.0	4.5 - 6.5 (Optimal varies by cathepsin)
Temperature (°C)	37	37
Substrate Concentration (μM)	50 - 200	20 - 100
Typical Buffer System	HEPES, Tris-HCl	Acetate, Citrate, MES
Key Buffer Components	NaCl, MgCl ₂ , EDTA, DTT, ATP	DTT, EDTA

Experimental Protocols

Protocol 1: Measuring Proteasome Trypsin-Like Activity

This protocol is designed for measuring the trypsin-like activity of the 20S proteasome using **Ac-Leu-Arg-AMC**.

Materials:

- **Ac-Leu-Arg-AMC** substrate
- Purified 20S proteasome or cell lysate
- Proteasome Assay Buffer (see composition below)
- DMSO (for substrate stock solution)
- Black 96-well microplate
- Fluorometric plate reader

Procedure:

- Prepare Proteasome Assay Buffer:

- 50 mM HEPES or Tris-HCl, pH 7.8
- 10 mM NaCl
- 1.5 mM MgCl₂
- 1 mM EDTA
- 1 mM EGTA
- 5 mM DTT (add fresh)
- 2 mM ATP (add fresh)
- Filter sterilize and store at 4°C. Add DTT and ATP immediately before use.[\[2\]](#)
- Prepare **Ac-Leu-Arg-AMC** Stock Solution:
 - Dissolve **Ac-Leu-Arg-AMC** in DMSO to a stock concentration of 10 mM.
 - Store in aliquots at -20°C, protected from light.
- Prepare Working Substrate Solution:
 - Dilute the 10 mM stock solution of **Ac-Leu-Arg-AMC** in Proteasome Assay Buffer to a final working concentration of 100 µM. Prepare this solution fresh.
- Enzyme/Lysate Preparation:
 - If using purified proteasome, dilute it in ice-cold Proteasome Assay Buffer to the desired concentration.
 - If using cell lysates, prepare them in a suitable lysis buffer (e.g., Proteasome Assay Buffer with a mild detergent) and determine the protein concentration.[\[3\]](#)
- Assay Setup:
 - Add 50 µL of the working substrate solution to each well of a black 96-well plate.

- For a negative control, include wells with substrate and assay buffer but no enzyme.
- To inhibit proteasome activity for a more specific negative control, pre-incubate the cell lysate with a proteasome inhibitor like MG132 (10 μ M) for 30 minutes before adding the substrate.[3]
- Initiate the reaction by adding 50 μ L of the diluted enzyme or cell lysate to each well.
- Measurement:
 - Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.
 - Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.
 - Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
- Data Analysis:
 - Determine the rate of reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve.
 - Subtract the rate of the negative control (no enzyme) from the rates of the experimental samples.
 - The activity can be quantified by creating a standard curve with free AMC.

Protocol 2: Measuring Cathepsin Activity

This protocol provides a general method for measuring the activity of cathepsins that may cleave **Ac-Leu-Arg-AMC**. The optimal pH will vary depending on the specific cathepsin being assayed.

Materials:

- **Ac-Leu-Arg-AMC** substrate
- Purified cathepsin or cell/tissue lysate

- Cathepsin Assay Buffer (see composition below)
- DMSO (for substrate stock solution)
- Black 96-well microplate
- Fluorometric plate reader

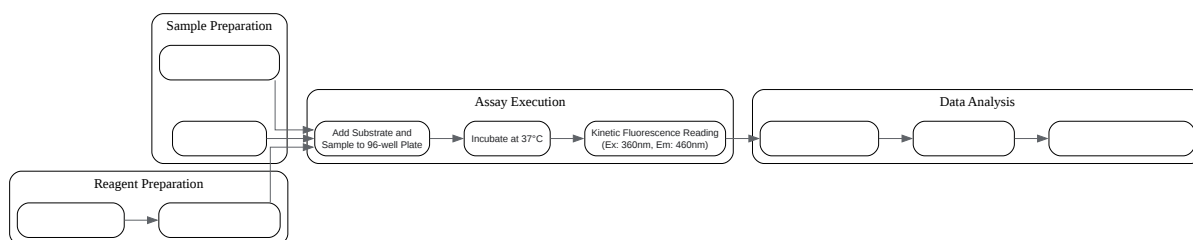
Procedure:

- Prepare Cathepsin Assay Buffer:
 - For acidic cathepsins (e.g., Cathepsin B, L), use a buffer such as 100 mM sodium acetate, pH 5.5.
 - For neutral-active cathepsins, a buffer like 50 mM Tris-HCl, pH 7.4 can be used.
 - The buffer should contain:
 - 1-5 mM DTT (add fresh)
 - 1 mM EDTA
 - Filter sterilize and store at 4°C. Add DTT immediately before use.
- Prepare **Ac-Leu-Arg-AMC** Stock Solution:
 - Dissolve **Ac-Leu-Arg-AMC** in DMSO to a stock concentration of 10 mM.
 - Store in aliquots at -20°C, protected from light.
- Prepare Working Substrate Solution:
 - Dilute the 10 mM stock solution of **Ac-Leu-Arg-AMC** in the appropriate Cathepsin Assay Buffer to a final working concentration of 50 µM. Prepare this solution fresh.
- Enzyme/Lysate Preparation:
 - Dilute purified cathepsin in ice-cold Cathepsin Assay Buffer.

- Prepare cell or tissue lysates in a buffer that maintains cathepsin stability and activity.
- Assay Setup:
 - Add 50 μ L of the working substrate solution to each well of a black 96-well plate.
 - Include a negative control with substrate and assay buffer but no enzyme.
 - To confirm cathepsin activity, a broad-spectrum cysteine protease inhibitor like E-64 can be used in control wells.
 - Start the reaction by adding 50 μ L of the diluted enzyme or lysate.
- Measurement:
 - Incubate the plate at 37°C and measure fluorescence kinetically as described in the proteasome protocol (excitation ~360 nm, emission ~460 nm).
- Data Analysis:
 - Analyze the kinetic data as described for the proteasome assay.

Signaling Pathway and Experimental Workflow Diagrams

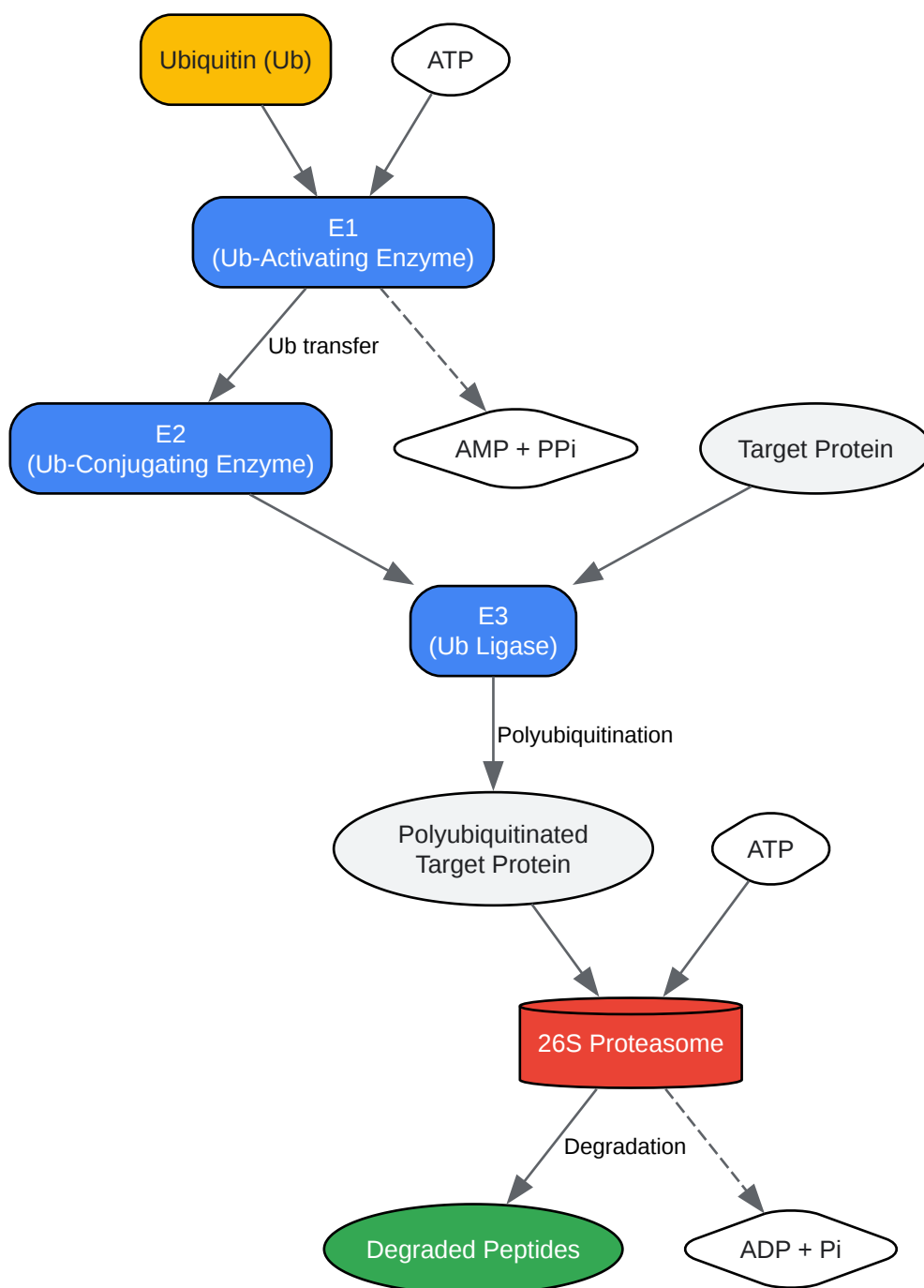
Ubiquitin-Proteasome System (UPS) Experimental Workflow



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Caption: Workflow for measuring proteasome activity using **Ac-Leu-Arg-AMC**.

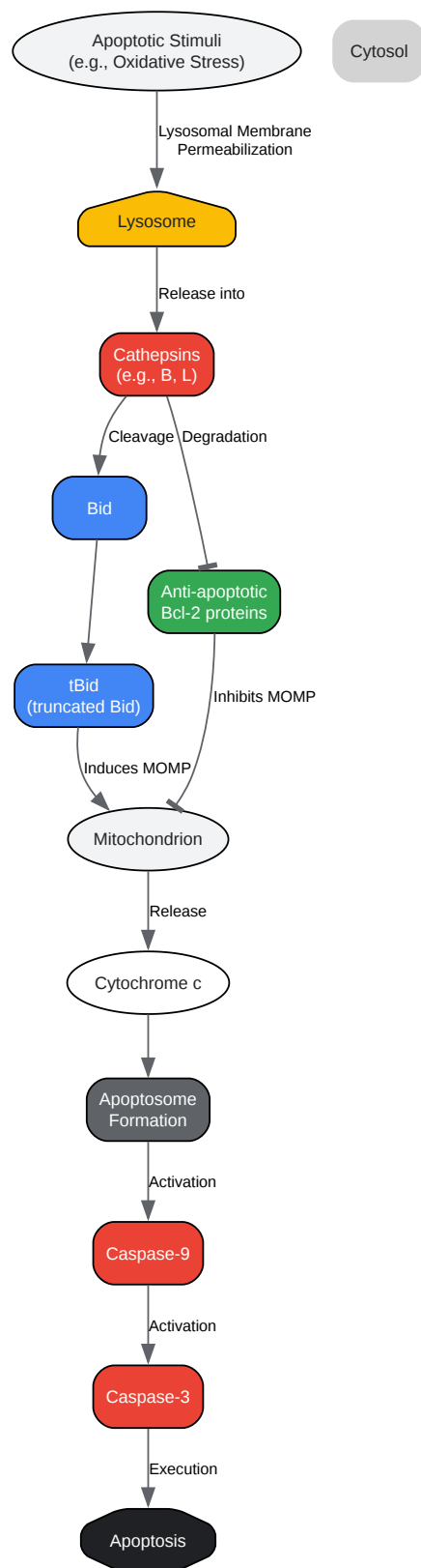
Ubiquitin-Proteasome Signaling Pathway



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Caption: The ubiquitin-proteasome pathway for targeted protein degradation.[4][5][6]

Cathepsin-Mediated Apoptosis Signaling Pathway



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Caption: Cathepsin involvement in the intrinsic apoptosis pathway.[7][8][9]

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